![molecular formula C16H18N2O2 B7528819 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea derivatives and has been studied for its ability to modulate the activity of certain ion channels in the brain. In
作用機序
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea modulates the activity of ion channels by binding to specific sites on the channel protein. For example, 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea binds to the vanilloid binding site on the TRPV1 channel, which inhibits its activity. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea also binds to the glycine binding site on the NMDA receptor, which reduces its activity. These actions result in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to improve learning and memory processes in rodents. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have minimal toxicity and is well-tolerated in animals.
実験室実験の利点と制限
One advantage of using 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of neuronal activity. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for therapeutic use.
将来の方向性
Future research on 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea could focus on its potential therapeutic applications in neurological and psychiatric disorders, such as chronic pain, inflammation, and cognitive impairment. Additionally, further studies could investigate the safety and efficacy of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in humans, which could pave the way for its clinical use.
合成法
The synthesis of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea involves the reaction of 3-methoxyaniline and 2-methylbenzyl isocyanate in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea as a white solid, which can be purified by recrystallization. The yield of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学的研究の応用
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-3-4-7-13(12)11-17-16(19)18-14-8-5-9-15(10-14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJOVZHMTYBGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

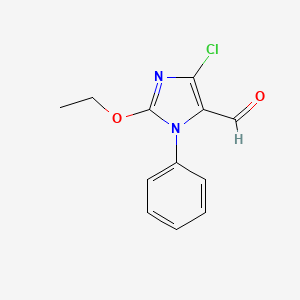
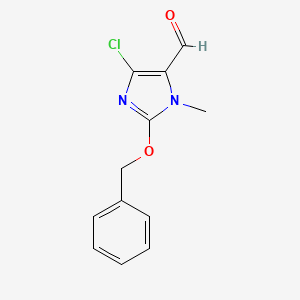

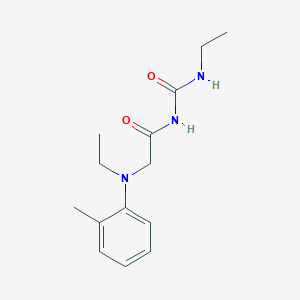
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
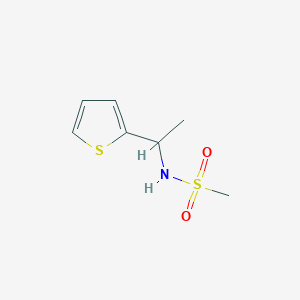
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
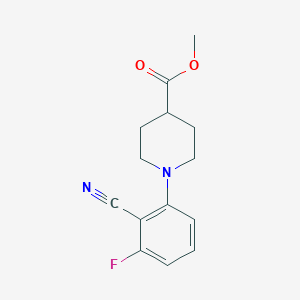

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)